molecular formula C5H2ClN3S B2381048 2-Chlorothiazolo[4,5-b]pyrazine CAS No. 1190927-25-3

2-Chlorothiazolo[4,5-b]pyrazine

Cat. No.: B2381048
CAS No.: 1190927-25-3
M. Wt: 171.6
InChI Key: XSELTIRLYGXVQG-UHFFFAOYSA-N
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Description

2-Chlorothiazolo[4,5-b]pyrazine is a heterocyclic compound with the molecular formula C5H2ClN3S. This compound is part of the thiazole and pyrazine family, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of both thiazole and pyrazine rings in its structure makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in absolute ethanol at room temperature . Another method includes the use of microwave-assisted synthesis, where a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine is heated under microwave irradiation in the presence of copper iodide in dry pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorothiazolo[4,5-b]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Products: Various substituted thiazolo[4,5-b]pyrazine derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines and other reduced forms.

Scientific Research Applications

2-Chlorothiazolo[4,5-b]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorothiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor antagonist, or modulator of various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

2-Chlorothiazolo[4,5-b]pyrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

2-chloro-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSELTIRLYGXVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3H-thiazolo[4,5-b]pyrazine-2-thione (4.36 g, 25.8 mmol) and DCM (60 mL) was sonicated (5 min). The suspension was treated with sulfuryl chloride (99.9 g, 740 mmol, 60 mL) and heated (40° C., 16 h). The reaction mixture was cooled (0° C.) and slowly treated with H2O (250 mL), followed by 4 N NaOH (550 mL). The aqueous mixture was extracted with EtOAc (2×1800 mL). The organic layer was dried, filtered and concentrated in vacuo to provide the title compound as a solid (2.63 g, 53%). MS (ESI): mass calculated for C5H2ClN3S, 170.9; m/z found, 172.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6): 8.84 (d, J=2.5, 1H), 8.75 (d, J=2.5, 1H).
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
53%

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